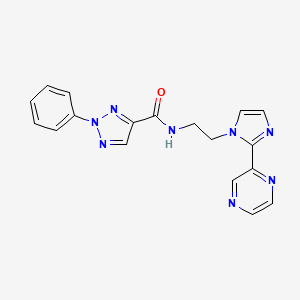
2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16N8O and its molecular weight is 360.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Interactions
A range of studies have explored the synthesis of compounds with structures related to 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide. For instance, the development of new synthetic routes to access pyrazolopyrimidines and triazoles derivatives showcases the chemical versatility and potential for creating diverse molecular frameworks with potential biological activities (Rahmouni et al., 2016; Ledenyova et al., 2018). These studies highlight the importance of innovative synthetic strategies to generate compounds with promising biological and chemical properties.
Antimicrobial and Antioxidant Properties
Several compounds bearing the triazole and pyrazole scaffolds have been evaluated for their antimicrobial and antioxidant activities. A study demonstrated the antimicrobial potential of triazolyl pyrazole derivatives, indicating broad-spectrum activities against various bacterial and fungal strains (Bhat et al., 2016). This suggests the potential application of such compounds in addressing microbial resistance issues.
Biological Evaluations and Mechanistic Insights
Compounds structurally related to this compound have been subject to biological evaluations, demonstrating a range of bioactivities. For instance, pyrazolo[3,4-d]pyrimidines derivatives were synthesized and showed significant anticancer and anti-5-lipoxygenase activities, pointing to their therapeutic potential in cancer and inflammation-related conditions (Rahmouni et al., 2016).
Material Science and Coordination Chemistry
The assembly of coordination networks utilizing triazole derivatives highlights the role of such compounds in material science. Research on manganese and zinc complexes using triazole linking units has provided insights into constructing coordination polymers with antimicrobial activities (Wang et al., 2015). This exemplifies the interdisciplinary applications of these compounds, extending beyond biological activities to include materials chemistry.
Mechanism of Action
Target of Action
For instance, compounds with a pyrazine moiety have been reported to have activity against a variety of targets, including G-protein coupled receptors and ion channels .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its target. The presence of multiple aromatic rings and a carboxamide group suggests that it might interact with its target through a combination of hydrophobic interactions and hydrogen bonding .
Pharmacokinetics
The presence of polar groups like the carboxamide could potentially enhance its solubility in water, which might influence its absorption and distribution .
Action Environment
Various environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
2-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O/c27-18(16-13-23-26(24-16)14-4-2-1-3-5-14)22-9-11-25-10-8-21-17(25)15-12-19-6-7-20-15/h1-8,10,12-13H,9,11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXQICJEDQQPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

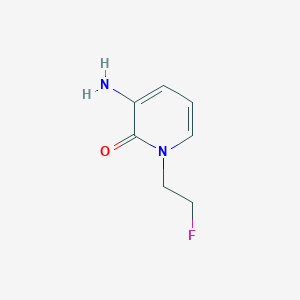
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)
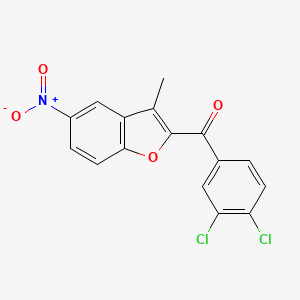
![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

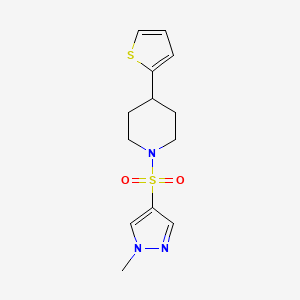

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)
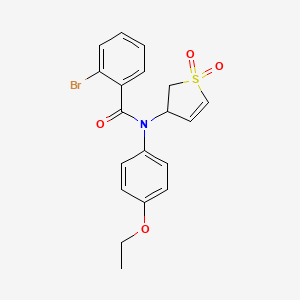
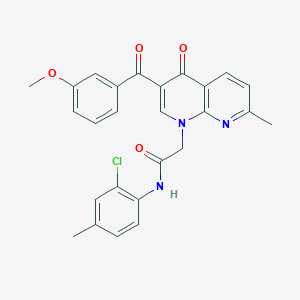
![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)